molecular formula C23H20N2O2S2 B2398933 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide CAS No. 392248-56-5

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide

Cat. No. B2398933
CAS RN: 392248-56-5
M. Wt: 420.55
InChI Key: KYCCYURLTILALS-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives using a simple and effective conventional technique .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data . For example, in one study, the structures of synthesized compounds were confirmed by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their chemical reactivity. For instance, in the complexes, blue shifts were observed in the π–π* transition which could be as a result of removal of lone pair of electron on the electronegative atoms of the ligand upon coordination .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, NMR spectra were recorded on Bruker Avance 400 and 500 spectrometers in DMSO-d6 solution at room temperature .

Scientific Research Applications

Mechanism of Action

Safety and Hazards

Safety and hazards associated with benzothiazole derivatives depend on their specific chemical structure and use. For instance, some compounds may pose risks if inhaled or if they come into contact with skin and eyes . It’s always important to refer to the specific safety data sheet of the compound for detailed information .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S2/c26-20(14-27-15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)28-23)22-24-17-11-5-7-13-19(17)29-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCYURLTILALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide

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